2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid
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Description
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C17H19NO6S2 and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
A study developed a preparative procedure for the synthesis of thiazolidinone derivatives, which demonstrated moderate antitumor activity against most malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to most of the tested compounds (Horishny & Matiychuk, 2020). This indicates the potential of thiazolidinone derivatives in antitumor research.
Antimicrobial Applications
Another research focused on the synthesis of certain thiazolidinone, thiazoline, and thiophene derivatives, with some compounds exhibiting promising antimicrobial activities (Gouda et al., 2010). These findings suggest the utility of thiazolidinone derivatives in developing new antimicrobial agents.
Chemiluminescence Applications
The base-induced decomposition of sulfanyl-substituted bicyclic dioxetanes, related to thiazolidinone structures, was studied for its chemiluminescence properties. This research offers insights into the use of such compounds in chemiluminescence-based applications (Watanabe et al., 2010).
Novel Drug Development
A study synthesized novel long alkyl chain substituted thiazolidinones and thiazanones from 10-undecenoic acid hydrazide, investigating their structure, stereochemistry, and biological activity. This research highlights the potential of thiazolidinone derivatives in novel drug development, particularly for targeting specific biological pathways (Rahman et al., 2005).
Antibacterial and Enzyme Inhibition
N-substituted thiazolidinone derivatives were synthesized and demonstrated potential antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate inhibition of α-chymotrypsin enzyme. These findings indicate the versatility of thiazolidinone derivatives in antibacterial and enzyme inhibition research (Siddiqui et al., 2014).
properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S2/c1-5-10(16(20)21)18-15(19)13(26-17(18)25)8-9-6-11(22-2)14(24-4)12(7-9)23-3/h6-8,10H,5H2,1-4H3,(H,20,21)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNBTXGRVXGNDO-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid |
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